molecular formula C19H13Cl2N3O5 B5475773 6-[(Z)-2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

6-[(Z)-2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B5475773
M. Wt: 434.2 g/mol
InChI Key: SCZRPYDMSXQHON-XQRVVYSFSA-N
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Description

6-[(Z)-2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, nitro group, and chlorinated aromatic rings, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the nitro group, and chlorination of the aromatic rings. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. Optimization of reaction conditions and purification processes would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-[(Z)-2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the compound.

Scientific Research Applications

6-[(Z)-2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Z)-2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated aromatic compounds and pyrimidine derivatives. Examples include:

  • 5-chloro-2-nitropyrimidine
  • 3-chlorobenzyl derivatives
  • Nitro-substituted aromatic compounds

Uniqueness

The uniqueness of 6-[(Z)-2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[(Z)-2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O5/c20-13-3-1-2-11(8-13)10-29-16-7-5-14(21)9-12(16)4-6-15-17(24(27)28)18(25)23-19(26)22-15/h1-9H,10H2,(H2,22,23,25,26)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZRPYDMSXQHON-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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